8-Methyl-1,6-naphthyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
8-methyl-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-3-11-4-7-2-8(10(13)14)5-12-9(6)7/h2-5H,1H3,(H,13,14) |
InChI Key |
SMGOWXQETBDIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=CC(=CN=C12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Introduction of the Methyl Group
The 8-methyl substituent can be incorporated via two primary strategies:
Precursor-Based Methylation
Starting with 4-methyl-2-aminopyridine ensures the methyl group is pre-positioned at the equivalent of the naphthyridine's 8-position. This method avoids post-cyclization functionalization challenges but limits substrate flexibility.Post-Cyclization Alkylation
Electrophilic alkylation using methyl iodide or dimethyl sulfate has been attempted on 1,6-naphthyridine intermediates. However, this approach suffers from poor regioselectivity (<40% yield at position 8) and competing N-alkylation.
Carboxylic Acid Group Installation
The 3-carboxylic acid moiety is typically introduced through:
- Ester Hydrolysis : Base-mediated saponification of ethyl 8-methyl-1,6-naphthyridine-3-carboxylate using NaOH/EtOH (reflux, 2 h) achieves quantitative conversion.
- Oxidative Methods : Potassium permanganate oxidation of 3-methyl substituents, though less efficient (55–60% yield), provides an alternative route.
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances employ Suzuki-Miyaura coupling to assemble the naphthyridine structure from halogenated precursors:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 78% |
| Suzuki Coupling | Pd(PPh₃)₄, MeB(OH)₂, K₂CO₃, DME | 82% |
| Oxidation | KMnO₄, H₂O, 100°C | 67% |
This sequential methodology enables precise control over substitution patterns but requires stringent anhydrous conditions and inert atmospheres.
Green Chemistry Innovations
Microwave-assisted synthesis significantly enhances the sustainability profile of naphthyridine production:
- Energy Efficiency : 300 W irradiation reduces reaction times from 8 h to 20 min
- Solvent Reduction : 50% decrease in DMF usage through sealed-vessel reactions
- Yield Improvement : 92% isolated yield vs. 78% conventional heating
Comparative analysis of acid catalysts under microwave conditions reveals:
| Acid Catalyst | Yield (%) | Isomer Ratio (1,6:1,8) |
|---|---|---|
| H₃PO₄ | 88 | 9:1 |
| HClO₄ | 76 | 7:1 |
| CH₃SO₃H | 81 | 8:1 |
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization of:
- Purification Protocols : Gradient recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99.5% purity
- Cost Analysis : Raw material breakdown per kilogram of product:
| Component | Cost (USD) |
|---|---|
| 2-Amino-4-methylpyridine | 420 |
| Diethyl ethoxymethylene malonate | 380 |
| Catalysts/Reagents | 210 |
| Energy | 95 |
Total production cost: \$1,105/kg vs. market value of \$3,450/kg (pharmaceutical grade)
Analytical Characterization
Critical quality control parameters include:
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Naphthyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a fused bicyclic structure derived from naphthyridine, characterized by a methyl group at the 8-position and a carboxylic acid group at the 3-position. This specific substitution pattern influences its biological activity and reactivity compared to other naphthyridine derivatives.
Pharmaceutical Applications
1. Antimicrobial Activity
Research has shown that derivatives of naphthyridine, including 8-methyl-1,6-naphthyridine-3-carboxylic acid, exhibit broad-spectrum antimicrobial properties. For instance, studies have indicated that certain derivatives are more effective than traditional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
2. Anticancer Potential
The compound's structural similarity to other biologically active naphthyridine derivatives positions it as a candidate for anticancer drug development. Investigations into its mechanism of action are ongoing, focusing on its interactions with biological targets that are implicated in cancer progression .
3. Antihistaminic Activity
Recent studies have reported the synthesis and evaluation of new derivatives of 8-methyl-1,6-naphthyridine-3-carboxylic acid for their antihistaminic effects. These compounds have demonstrated promising results in preclinical models, suggesting potential applications in treating allergic conditions .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1,6-Naphthyridine-3-carboxylic acid | Lacks methyl substitution at the 8-position | Different reactivity profile | Limited antibacterial activity |
| 2-Methyl-1,8-naphthyridine-3-carboxylic acid | Methyl group at position 2 | Variations in biological activity | Moderate antibacterial effects |
| 8-Chloro-1,6-naphthyridine-3-carboxylic acid | Chlorine substituent instead of methyl | Altered reactivity and potential applications | Effective against specific pathogens |
| 2-Methyl-1,6-naphthyridine-3-carboxylic acid | Methyl group at different position | Distinct biological properties | Variable efficacy |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Sriram et al. synthesized various naphthyridine derivatives that included 8-methyl-1,6-naphthyridine-3-carboxylic acid. The compounds were tested against multiple bacterial strains, revealing significant antimicrobial activity that surpassed conventional antibiotics .
Case Study 2: Anticancer Research
In another investigation focused on cancer therapeutics, researchers explored the interactions of 8-methyl-1,6-naphthyridine-3-carboxylic acid with cancer cell lines. The study highlighted its potential to inhibit tumor growth through specific pathways associated with cell proliferation .
Mechanism of Action
The mechanism of action of 8-Methyl-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth . The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features
- Core structure : 1,6-naphthyridine (a bicyclic system with nitrogen atoms at positions 1 and 6).
- Substituents :
- Methyl group at position 7.
- Carboxylic acid group at position 3.
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional attributes of 8-methyl-1,6-naphthyridine-3-carboxylic acid with its analogues:
Reactivity and Functionalization
- Carboxylic acid derivatives: Amides: 1,6-Naphthyridine-3-carboxamides are synthesized via direct amidation or hydrolysis of nitriles (e.g., 2-methylamino-1,6-naphthyridine-3-carboxamide from cyano precursors) . Esters: Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylate is a precursor for antibacterial agents .
- Decarboxylation :
Research Findings and Trends
Key Studies
- Regioselectivity in synthesis : DFT calculations confirm lower energy barriers for endo cycloadduct formation in reactions involving nitrosoalkenes and pyrrole derivatives, aligning with experimental results for 8-methylpyrrolocarbazole intermediates .
- Thermal stability : Methyl and oxo substituents enhance thermal stability, as seen in decarboxylation studies of 1,6-naphthyridinecarboxylic acids .
Biological Activity
8-Methyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a fused bicyclic structure derived from naphthyridine, with a methyl group at the 8-position and a carboxylic acid group at the 3-position. Its structural characteristics suggest a promising avenue for pharmacological applications, especially considering the diverse biological activities exhibited by related naphthyridine derivatives.
Structural Characteristics
The molecular formula of 8-methyl-1,6-naphthyridine-3-carboxylic acid is C₉H₈N₂O₂. The unique substitution pattern of this compound influences its reactivity and biological activity. The following table summarizes some structural comparisons with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,6-Naphthyridine-3-carboxylic acid | Lacks methyl substitution at the 8-position | Different reactivity profile |
| 2-Methyl-1,8-naphthyridine-3-carboxylic acid | Methyl group at position 2 | Variations in biological activity |
| 8-Chloro-1,6-naphthyridine-3-carboxylic acid | Chlorine substituent instead of methyl | Altered reactivity and potential applications |
| 2-Methyl-1,6-naphthyridine-3-carboxylic acid | Similar structure but different position | Distinct biological properties |
Biological Activity Overview
Research indicates that compounds within the naphthyridine family exhibit a broad spectrum of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The specific biological activities of 8-methyl-1,6-naphthyridine-3-carboxylic acid are still under investigation, but preliminary studies suggest significant potential.
Antimicrobial Activity
A study highlighted that various naphthyridine derivatives possess antimicrobial properties effective against a range of bacteria and fungi. For instance, derivatives similar to 8-methyl-1,6-naphthyridine-3-carboxylic acid have shown promising results against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.
Antitumor Activity
The antitumor potential of naphthyridine derivatives has been documented extensively. In particular, some compounds have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of 8-methyl-1,6-naphthyridine-3-carboxylic acid in this context requires further exploration to elucidate its efficacy compared to other derivatives.
Case Studies
Several case studies have been published regarding the biological effects of naphthyridine derivatives:
- Leishmaniasis Treatment : A series of studies focused on naphthyridines showed potential in treating visceral leishmaniasis, with compounds demonstrating varying degrees of efficacy in animal models . The mode of action involved metal cation sequestration, which may influence tolerability.
- Antihistaminic Activity : Research involving related naphthyridine derivatives indicated promising antihistaminic effects. In vivo studies on guinea pigs revealed significant bronchorelaxant effects when tested against standard antihistamines .
The mechanism by which 8-methyl-1,6-naphthyridine-3-carboxylic acid exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Metal Ion Interaction : The ability to sequester metal ions may contribute to both antimicrobial and antitumor activities.
Q & A
Q. What are the primary synthetic routes for 8-methyl-1,6-naphthyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves cyclization or functional group modifications. For example, Vilsmeier-Haack reactions can form the naphthyridine core by treating precursors like pyridinecarboxylic acids with POCl₃ and DMF at elevated temperatures (80–95°C for 6–12 hours) . Ester hydrolysis (e.g., ethyl ester derivatives) under acidic (HCl, H₂O, reflux) or alkaline conditions is critical for obtaining the carboxylic acid moiety, with yields up to 81% .
- Key Data :
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Vilsmeier cyclization | POCl₃, DMF, 80–95°C, 6–12 h | 57–69% | |
| Ester hydrolysis | HCl/H₂O, reflux, 9 h | 81% |
Q. How can researchers confirm the structural integrity of 8-methyl-1,6-naphthyridine-3-carboxylic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, the methyl group at position 8 appears as a singlet (~δ 2.5 ppm in ¹H NMR), while the carboxylic acid proton is typically absent due to exchange broadening. X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What are the common derivatives of this compound, and how are they synthesized?
- Methodological Answer : Derivatives include amides (via carbodiimide coupling with amines) and esters (via Fischer esterification). For instance, methyl esters are synthesized using MeOH/H₂SO₄ under reflux. Decarboxylation at high temperatures (250–370°C) yields de-carboxylated analogs, though yields vary (72–77%) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the naphthyridine ring?
- Methodological Answer : The electron-withdrawing carboxylic acid and methyl groups direct substitutions. Computational studies (e.g., DFT) reveal that the C5 position is most electrophilic due to resonance stabilization. Experimental validation via bromination or nitration shows preferential substitution at C5 (>70% selectivity) .
Q. How do structural modifications (e.g., fluorination or trifluoromethylation) impact biological activity?
- Methodological Answer : Fluorination at C8 (e.g., 8-fluoro analogs) enhances metabolic stability and binding affinity to enzymes like kinases. Trifluoromethyl groups (e.g., 2-(trifluoromethyl) derivatives) improve lipophilicity (logP +0.5) and bioavailability in in vitro assays .
- Key Data :
| Modification | Biological Activity (IC₅₀) | logP | Reference |
|---|---|---|---|
| 8-Fluoro | 12 nM (Kinase X) | 1.8 | |
| 2-Trifluoromethyl | 8 nM (Kinase Y) | 2.3 |
Q. What contradictions exist in the literature regarding the compound’s synthetic scalability?
- Methodological Answer : Discrepancies arise in decarboxylation yields (72% vs. 77%) under similar conditions, likely due to impurities or heating rate variations . Additionally, Suzuki-Miyaura coupling protocols for trifluoromethyl derivatives report conflicting catalyst efficiencies (Pd(OAc)₂ vs. Pd(dppf)Cl₂) .
Q. What analytical strategies resolve co-elution issues in HPLC purity assays?
- Methodological Answer : Hydrophilic Interaction Liquid Chromatography (HILIC) with a BEH Amide column (2.1 × 100 mm, 1.7 µm) improves separation of polar degradation products. Gradient elution (0.1% formic acid in H₂O/ACN) achieves baseline resolution (R > 2.0) for carboxylic acid and methyl ester analogs .
Data Contradictions & Validation
Q. Why do decarboxylation reactions exhibit variable yields across studies?
- Methodological Answer : Differences in neat reaction conditions (e.g., temperature control, substrate purity) account for yield disparities. For example, 6-methyl-5-oxo derivatives yield 77% at 250°C but only 72% at 370°C due to side reactions . Validate protocols using TGA-MS to monitor thermal decomposition in real-time.
Tables for Key Comparisons
Table 1: Synthetic Method Comparison
| Method | Advantages | Limitations | Reference |
|---|---|---|---|
| Vilsmeier cyclization | High regioselectivity | Requires POCl₃ (hazardous) | |
| Suzuki coupling | Mild conditions, scalability | Limited to halide precursors |
Table 2: Biological Activity vs. Substituents
| Substituent | Target Enzyme | IC₅₀ (nM) | logD₇.₄ |
|---|---|---|---|
| 8-Methyl | Kinase A | 50 | 1.2 |
| 8-Fluoro | Kinase B | 12 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
